2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine
Overview
Description
2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine is an organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound features a methoxymethyl group attached to the nitrogen atom at the 2-position and an amine group at the 6-position of the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or formamide under acidic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a reaction with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The introduction of the amine group at the 6-position can be accomplished through nitration followed by reduction. The nitration of the benzodiazole core can be carried out using nitric acid, and the resulting nitro compound can be reduced to the amine using hydrogenation or a reducing agent like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of methoxymethyl benzodiazole carboxylic acid.
Reduction: Formation of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine from the nitro precursor.
Substitution: Formation of halogenated, nitrated, or sulfonated benzodiazole derivatives.
Scientific Research Applications
2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the benzodiazole core’s known activity on the central nervous system.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Chemistry: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1H-1,3-benzodiazol-6-amine depends on its application:
Medicinal Chemistry: It may act by binding to specific receptors in the brain, modulating neurotransmitter activity, and exerting anxiolytic or sedative effects
Properties
IUPAC Name |
2-(methoxymethyl)-3H-benzimidazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-13-5-9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,5,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVCPSYMAUVHNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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